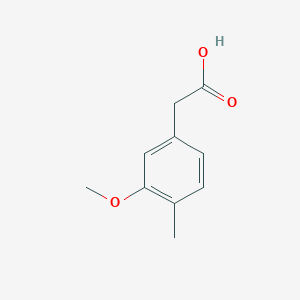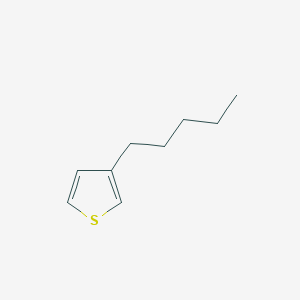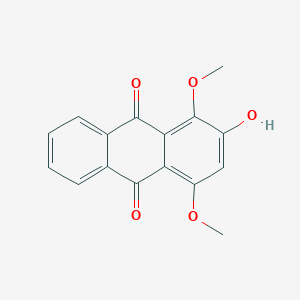
1,4-Dimethoxy-2-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-hydroxyanthraquinone, also known as quinizarin, is a natural dye that has been widely used in the textile industry for many years. In recent years, it has gained attention in the scientific community due to its potential applications in various fields, including biomedical research.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-2-hydroxyanthraquinone is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells by activating caspase enzymes. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Quinizarin has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant properties and can scavenge free radicals. In animal studies, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to have hepatoprotective effects and can protect against liver damage induced by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Dimethoxy-2-hydroxyanthraquinone in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and can degrade over time.
Zukünftige Richtungen
There are many potential future directions for research on 1,4-Dimethoxy-2-hydroxyanthraquinone. One area of interest is its potential use as a natural dye in the textile industry. It may also have applications in the development of new antimicrobial and anticancer agents. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesemethoden
Quinizarin can be synthesized by various methods, including the oxidation of 1,4-dimethoxyanthraquinone with potassium permanganate or hydrogen peroxide. It can also be obtained from natural sources such as the roots of the madder plant.
Wissenschaftliche Forschungsanwendungen
Quinizarin has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
107953-78-6 |
|---|---|
Produktname |
1,4-Dimethoxy-2-hydroxyanthraquinone |
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-hydroxy-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3 |
InChI-Schlüssel |
IVWHLWDPENTYKS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
107953-78-6 |
Synonyme |
1,4-dimethoxy-2-hydroxyanthraquinone 1,4-DMHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
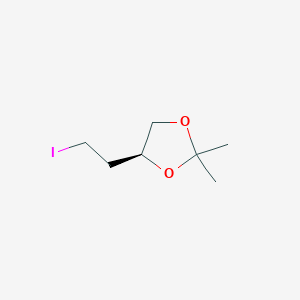
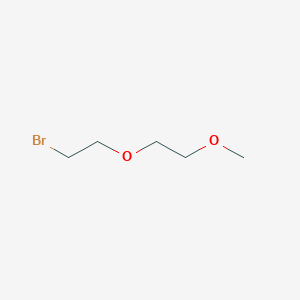
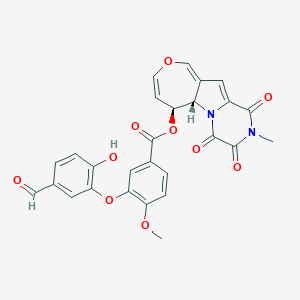
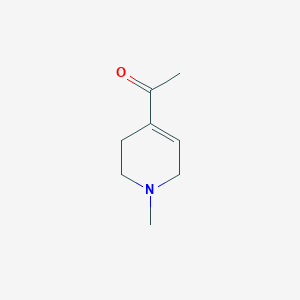
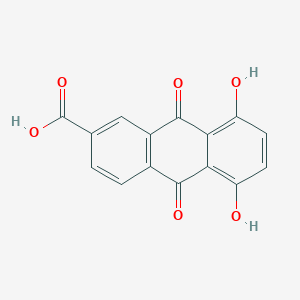
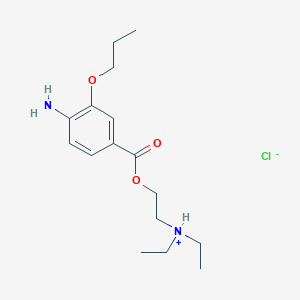
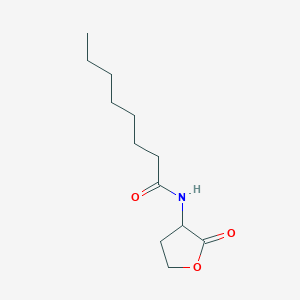
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
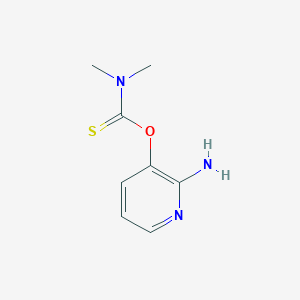
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
